

A Comparative Safety Analysis of AKT Inhibitors in Clinical Development

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Compound of Interest

Compound Name: Engasertib

Cat. No.: B10855051

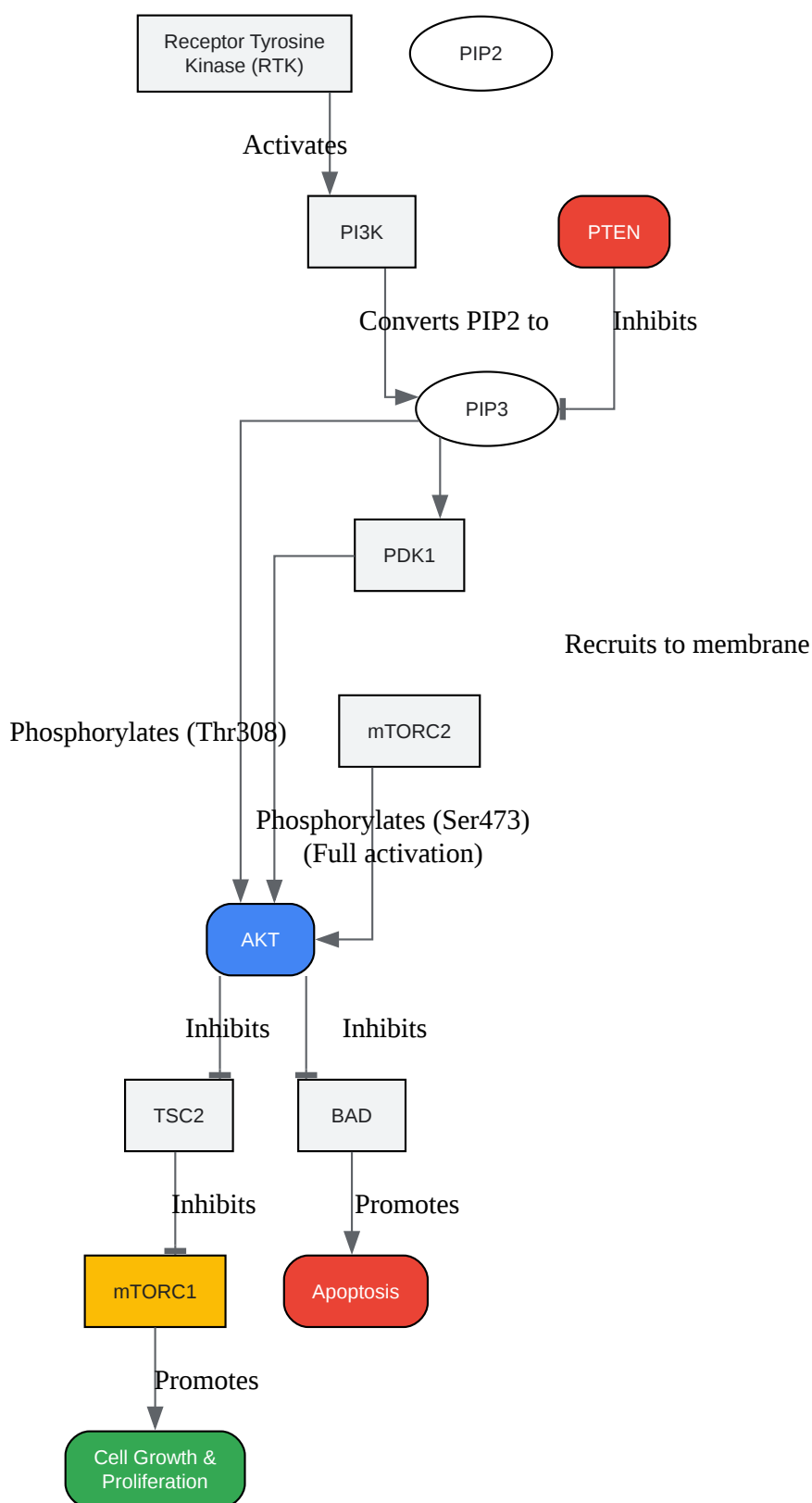
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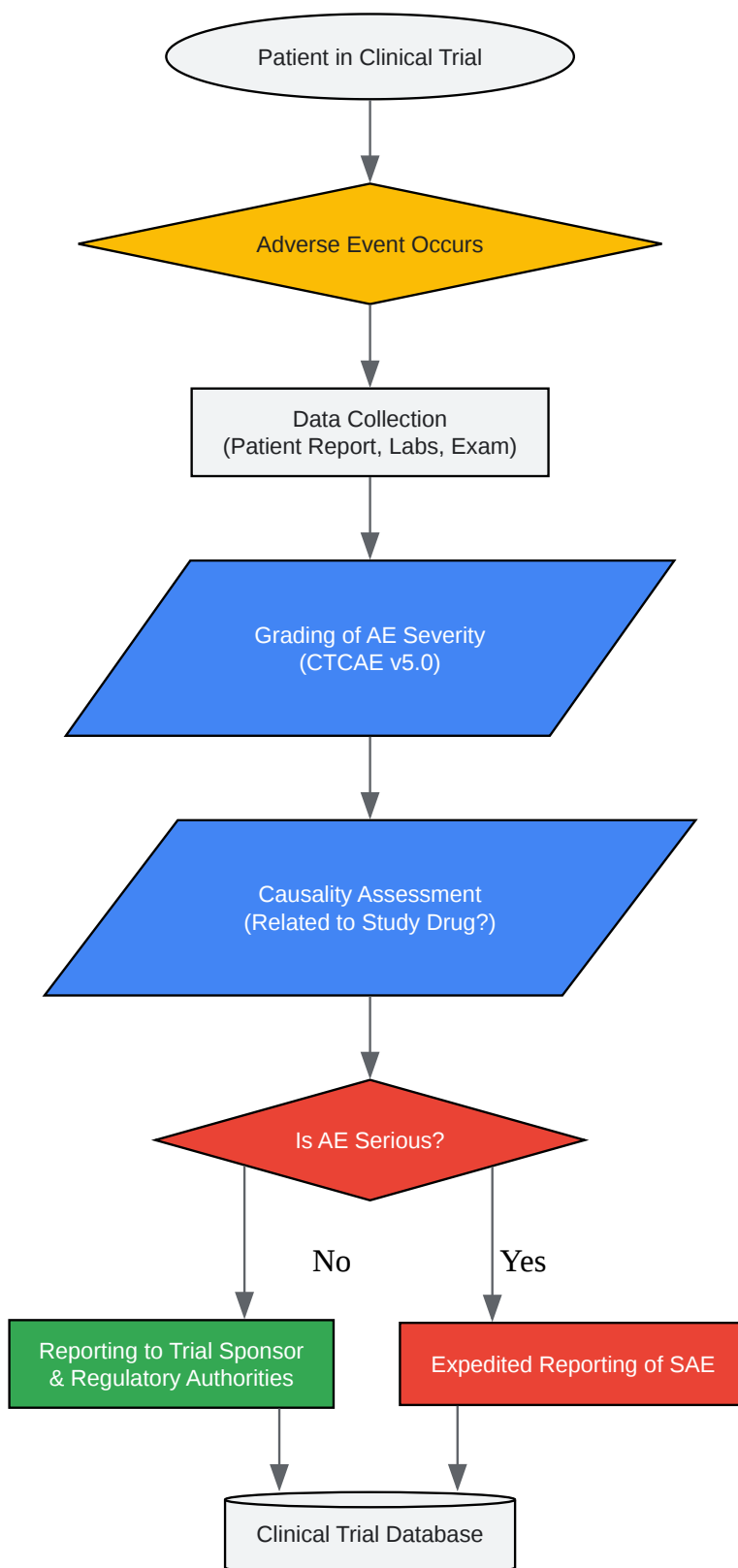
For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT is a pivotal node in cell signaling pathways that govern cell growth, proliferation, and survival, making it a prime target for cancer therapy. A multitude of AKT inhibitors have entered clinical development, each with a unique safety and tolerability profile. This guide provides a comparative analysis of the safety profiles of key AKT inhibitors, supported by quantitative data from clinical trials, to aid researchers and drug development professionals in navigating this therapeutic landscape.

The AKT Signaling Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. Activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, leads to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell cycle progression, inhibiting apoptosis, and stimulating protein synthesis and cell growth. The following diagram illustrates the core components of this critical pathway.





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